molecular formula C22H18ClN3O3 B2706295 4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896620-43-2

4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol

Cat. No. B2706295
CAS RN: 896620-43-2
M. Wt: 407.85
InChI Key: FASNEEZZSIEOSE-UHFFFAOYSA-N
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Description

4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is a useful research compound. Its molecular formula is C22H18ClN3O3 and its molecular weight is 407.85. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

The compound’s privileged scaffolds—pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine—make it an appealing candidate for cancer therapy. Researchers have designed and synthesized derivatives (compounds 4–13) targeting CDK2, a protein involved in cell cycle regulation. Notably, these compounds exhibit significant cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 45 to 97 nM and 6 to 99 nM. Compound 14, in particular, shows dual activity against both cell lines and CDK2, making it a promising lead .

Antimicrobial Properties

Imidazole-containing compounds, including derivatives of our target compound, have demonstrated antimicrobial potential. Specifically, compounds 1a and 1b exhibit good antimicrobial activity. Further investigations into their mechanism of action and specific targets could provide valuable insights for drug development .

Organic Synthesis: Building Blocks

The compound’s unique structure makes it a valuable building block in organic synthesis. Researchers have explored its use in various reactions, including protodeboronation of alkyl boronic esters. This application expands its utility in designing novel molecules and functional materials .

Biological Studies: Cell Cycle Alterations

Compound 14, with its potent inhibitory activity against CDK2, significantly affects cell cycle progression. Researchers have observed alterations in cell cycle dynamics, as well as apoptosis induction within cancer cells. These findings highlight its potential as a tool for studying cell biology .

Pharmacology: Sorafenib Comparison

Comparative studies against the well-known drug sorafenib reveal that our compound exhibits superior cytotoxicity against cancer cell lines. Its IC50 values are notably lower than those of sorafenib, suggesting promising pharmacological properties .

Therapeutic Design: Thioglycoside Derivatives

In addition to the pyrazolo scaffolds, thioglycoside derivatives (compounds 14 and 15) have been explored. These compounds show remarkable cytotoxic activities against multiple cell lines. Their unique structures may inspire further modifications for drug design .

properties

IUPAC Name

4-chloro-2-(7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-28-20-6-2-5-15-18-11-17(16-10-14(23)7-8-19(16)27)25-26(18)22(29-21(15)20)13-4-3-9-24-12-13/h2-10,12,18,22,27H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASNEEZZSIEOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.